

Application Notes: Methods for Assessing TX1-85-1 Target Engagement in Cells

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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516

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Introduction

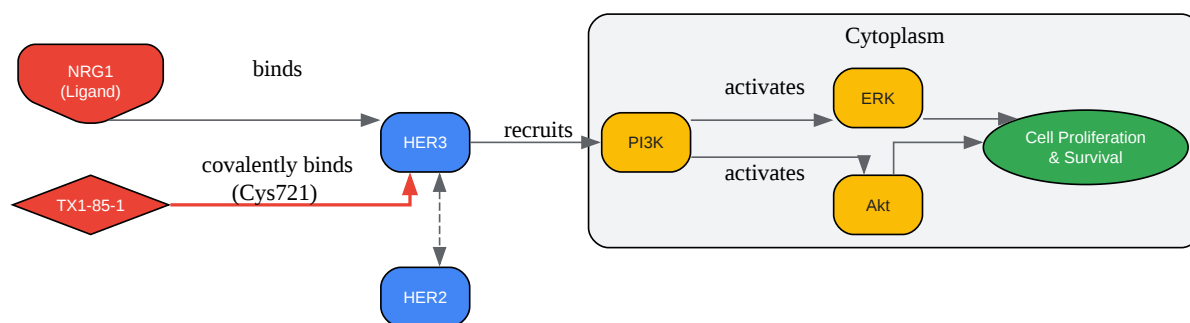
TX1-85-1 is a selective, irreversible inhibitor of HER3 (ErbB3), a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Unlike other members of this family, HER3 is considered a pseudokinase due to its very low intrinsic catalytic activity.[4][5] It functions primarily as a critical heterodimerization partner for other receptors like HER2 and c-Met, activating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][3] **TX1-85-1** forms a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of HER3, thereby inhibiting its function.[1][2][4]

Confirming that a molecule like **TX1-85-1** reaches and binds to its intended target in a complex cellular environment is a critical step in drug development. Target engagement assays provide direct evidence of the physical interaction between a drug and its target protein within cells, which is essential for interpreting cellular phenotypic data and establishing a clear structure-activity relationship. These notes provide detailed protocols for assessing the cellular target engagement of **TX1-85-1**.

HER3 Signaling Pathway and **TX1-85-1** Mechanism of Action

The diagram below illustrates the HER3 signaling pathway and the point of intervention for **TX1-85-1**. Upon binding of its ligand, neuregulin-1 (NRG1), HER3 undergoes a conformational change and heterodimerizes with a partner receptor, typically HER2. This partnership leads to the phosphorylation of HER3's cytoplasmic tail, creating docking sites for signaling adaptors

like PI3K, which in turn activates the downstream Akt and ERK signaling cascades, promoting cell proliferation and survival. **TX1-85-1** covalently binds to the ATP-binding site of HER3, locking it in an inactive state and preventing these downstream signaling events.[1][4]



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Caption: HER3 signaling pathway and **TX1-85-1** inhibition. (Max-width: 760px)

Quantitative Data Summary

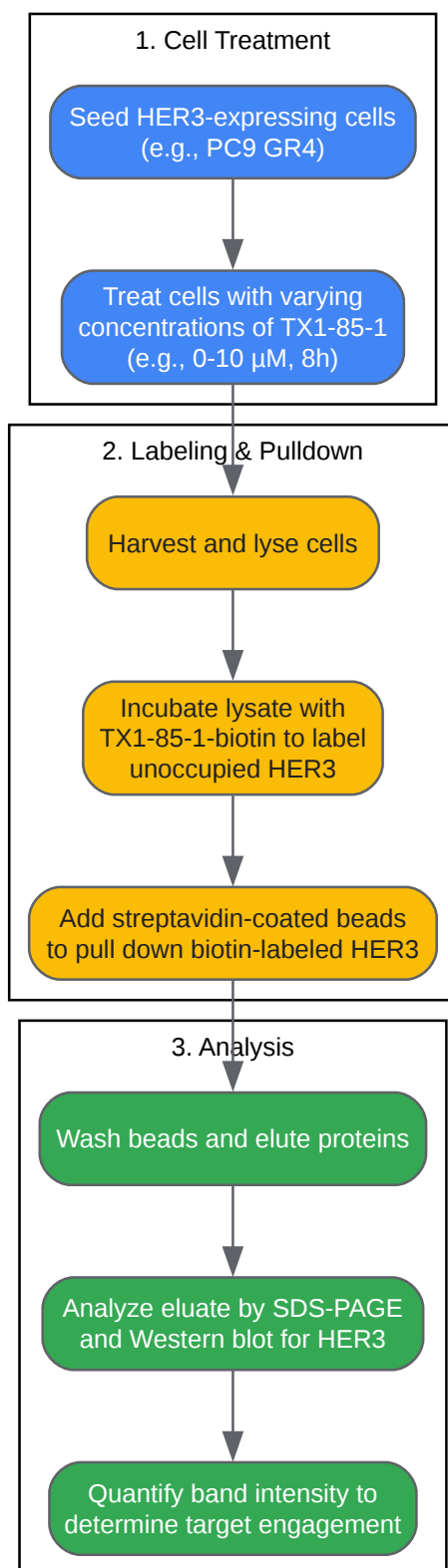
The following table summarizes key quantitative metrics for **TX1-85-1** and its derivatives from biochemical and cellular assays. This data is crucial for designing and interpreting target engagement experiments.

Compound	Assay Type	Target	Metric	Value	Reference
TX1-85-1	In vitro FRET Binding	HER3 Kinase Domain	IC ₅₀	23 nM	[1] [4]
TX1-85-1-biotin	In vitro FRET Binding	HER3 Kinase Domain	IC ₅₀	50.7 nM	[4]
TX1-85-1	Anti-Proliferation	Ovcar8 cells	EC ₅₀	9.9 µM	[2]
TX1-85-1	Anti-Proliferation	HCC827 GR6 cells	EC ₅₀	11.5 µM	[2]
TX1-85-1	Anti-Proliferation	PC9 GR4 cells	EC ₅₀	16.9 µM	[2]
TX1-85-1	Cellular Target Engagement	PC9 GR4 cells	Conc. for complete labeling	5 µM (8 hours)	[4]

Experimental Protocols

Protocol 1: Cellular Competition Binding Assay

This assay directly measures the occupancy of HER3 by **TX1-85-1** in cells. It relies on a competition between the unlabeled drug (**TX1-85-1**) and a biotin-conjugated version (**TX1-85-1-biotin**). Cells are first treated with **TX1-85-1**. The remaining unoccupied HER3 protein is then labeled with **TX1-85-1-biotin** in the cell lysate. The amount of biotin-labeled HER3 is quantified by streptavidin pulldown followed by Western blotting. A decrease in the biotin signal in cells pre-treated with **TX1-85-1** indicates successful target engagement.[\[4\]](#)[\[6\]](#)



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Caption: Workflow for the cellular competition binding assay. (Max-width: 760px)

Materials:

- HER3-expressing cancer cell line (e.g., PC9 GR4, OVCAR-8).[\[1\]](#)[\[4\]](#)
- Cell culture medium and supplements.
- **TX1-85-1** and **TX1-85-1**-biotin.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Streptavidin-coated magnetic beads.
- BCA Protein Assay Kit.
- SDS-PAGE equipment and reagents.
- Nitrocellulose or PVDF membranes.
- Primary antibody: anti-HER3.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

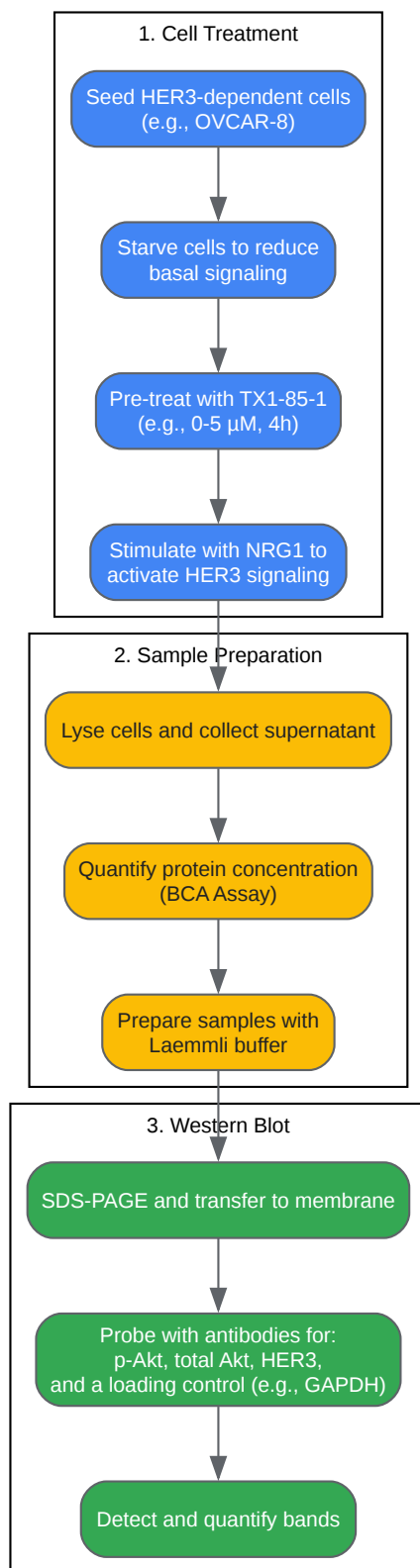
- Cell Culture and Treatment:
 - Seed PC9 GR4 cells in 6-well plates and grow to 80-90% confluency.
 - Prepare serial dilutions of **TX1-85-1** in culture medium (e.g., 0, 0.1, 0.5, 1, 5, 10 μ M).
 - Aspirate the medium from the cells and add the **TX1-85-1** dilutions. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate the cells for 8 hours at 37°C.[\[4\]](#)
- Cell Lysis and Labeling:

- Wash the cells twice with ice-cold PBS.
- Add 200 μ L of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
- Normalize all samples to the same protein concentration (e.g., 1 mg/mL).
- Add **TX1-85-1**-biotin to each lysate at a final concentration of 1 μ M.
- Incubate for 2 hours at 4°C with gentle rotation.
- Streptavidin Pulldown:
 - Add 30 μ L of pre-washed streptavidin bead slurry to each lysate.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Place tubes on a magnetic rack and discard the supernatant.
 - Wash the beads three times with 500 μ L of lysis buffer.
- Western Blot Analysis:
 - After the final wash, add 30 μ L of 2x Laemmli sample buffer to the beads and boil for 10 minutes to elute the proteins.
 - Load the eluates onto a 10% SDS-PAGE gel.
 - Transfer the proteins to a nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate with a primary antibody against HER3 overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities. The reduction in signal compared to the vehicle control indicates the degree of target engagement by **TX1-85-1**.

Protocol 2: Western Blot for Downstream Signaling Inhibition

This method indirectly assesses target engagement by measuring its functional consequence. Since **TX1-85-1** is designed to inhibit HER3 signaling, successful engagement should lead to a decrease in the phosphorylation of downstream effectors like Akt and ERK.^{[1][4]} This assay measures the levels of phosphorylated Akt (p-Akt) and total Akt to determine if **TX1-85-1** is engaging HER3 effectively enough to block its signaling function.



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Caption: Workflow for assessing downstream signaling inhibition. (Max-width: 760px)

Materials:

- HER3-dependent cell line (e.g., OVCAR-8, HCC2935).[\[1\]](#)
- Serum-free cell culture medium.
- **TX1-85-1**.
- Recombinant human NRG1.
- Lysis buffer with protease and phosphatase inhibitors.
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-HER3, anti-GAPDH (or other loading control).
- All other materials for Western blotting as listed in Protocol 1.

Procedure:

- Cell Culture and Treatment:
 - Seed OVCAR-8 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal signaling activity.
 - Pre-treat the cells with various concentrations of **TX1-85-1** (e.g., 0, 0.5, 2, 5 μ M) for 4 hours.[\[1\]](#)
 - Stimulate the cells with 10 ng/mL NRG1 for 15 minutes to induce HER3 pathway activation.
- Sample Preparation:
 - Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
 - Lyse the cells and quantify protein concentration as described in Protocol 1 (steps 2.2 - 2.5).

- Western Blot Analysis:
 - Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
 - Perform gel electrophoresis and protein transfer as standard.
 - Block the membrane and probe with primary antibodies for p-Akt, total Akt, and a loading control. It is recommended to probe for the phosphoprotein first, then strip the membrane and re-probe for the total protein.
 - Wash, incubate with secondary antibody, and perform chemiluminescent detection.
 - Quantify the band for p-Akt and normalize it to the total Akt signal. A dose-dependent decrease in the p-Akt/total Akt ratio indicates successful target engagement and functional inhibition by **TX1-85-1**.

Alternative and Complementary Methods

While the protocols above are directly established for **TX1-85-1**, other modern techniques can also be applied to measure target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.^{[7][8]} The principle is that a ligand binding to its target protein increases the protein's thermal stability.^{[9][10]} In a CETSA experiment, cells treated with a drug are heated to various temperatures. The drug-bound protein remains soluble at higher temperatures compared to the unbound protein. The amount of soluble protein remaining at each temperature can be quantified by Western blot or other methods. A shift in the melting curve to a higher temperature in the presence of the drug confirms target engagement.^[11] This method is valuable as it requires no modification to the compound or the target protein.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to confirm the covalent modification of HER3 by **TX1-85-1** directly in a cellular context.^{[12][13]} Cells would be treated with **TX1-85-1**, followed by lysis and immunoprecipitation of the HER3 protein.^[14] The immunoprecipitated HER3 is then digested, and the resulting peptides are analyzed by mass spectrometry.^[15] The detection of a peptide

containing Cys721 with a mass shift corresponding to the addition of **TX1-85-1** provides definitive proof of covalent target engagement. This technique was used to confirm the covalent modification of recombinant HER3 protein by **TX1-85-1**.^[4]

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